2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a large group of natural products . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Chemical Reactions Analysis
THIQ derivatives have been synthesized through various reactions, including multicomponent reactions (MCRs) and transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies . These reactions often involve the direct coupling of the C(sp3)–H bond of THIQ with various nucleophiles .Scientific Research Applications
Proteomics Research
“2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and expression levels.
Synthesis of C(1)-Substituted Derivatives
This compound has been used in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Pharmacological Applications
Tetrahydroisoquinoline (THIQ) analogs, which include “2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline”, have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial .
Antineuroinflammatory Agents
N-benzyl THIQs, a category that this compound falls under, are known to function as antineuroinflammatory agents .
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner.
Synthesis of Biologically Active Molecules
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a key fragment of a diverse range of alkaloids and bioactive molecules . Therefore, “2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline” could be used in the synthesis of these biologically active molecules.
Future Directions
The THIQ scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of more efficient synthesis methods and the exploration of new biological activities of THIQ derivatives.
properties
IUPAC Name |
2-ethyl-7-nitro-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-2-12-6-5-9-3-4-11(13(14)15)7-10(9)8-12;/h3-4,7H,2,5-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFGXBKAONKKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-7-nitro-3,4-dihydro-1H-isoquinoline;hydrochloride |
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